![molecular formula C18H20N4O2 B2679571 (4-(3-methoxypyrrolidin-1-yl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034441-69-3](/img/structure/B2679571.png)
(4-(3-methoxypyrrolidin-1-yl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(3-methoxypyrrolidin-1-yl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a useful research compound. Its molecular formula is C18H20N4O2 and its molecular weight is 324.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(3-methoxypyrrolidin-1-yl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone , hereafter referred to as Compound A , has garnered attention due to its potential biological activities, particularly in the realm of pharmacology. This article reviews its biological activity, synthesizing findings from diverse research studies and clinical trials.
Chemical Structure and Properties
Compound A is characterized by a complex structure that includes a pyrrolidine moiety and a pyrrolo-pyrimidine core. The presence of these functional groups suggests potential interactions with various biological targets.
Antiplatelet Activity
Recent studies have highlighted the role of similar compounds in inhibiting platelet aggregation. For instance, the optimization of P2Y12 antagonists has revealed that compounds with structural similarities to Compound A exhibit significant antiplatelet effects. In one study, a related compound demonstrated nanomolar potency in human plasma assays, indicating that modifications to the pyrimidine structure can enhance efficacy while reducing bleeding risks associated with traditional antiplatelet therapies .
Anticancer Properties
Research into the anticancer potential of pyrrolo-pyrimidines has shown promising results. For example, molecular docking studies have confirmed that compounds within this class can interact effectively with cancer-related targets, leading to inhibition of tumor growth. These studies suggest that Compound A may exhibit similar anticancer properties due to its structural features that facilitate binding to target proteins involved in cell proliferation and survival .
The mechanism by which Compound A exerts its effects appears to involve multiple pathways:
- Inhibition of Kinases : Compounds similar to Compound A have been shown to inhibit specific kinases involved in cell signaling pathways, crucial for cancer progression.
- Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells, providing a dual mechanism of action—both inhibiting growth and promoting cell death .
Case Study 1: Antiplatelet Efficacy
In a clinical trial involving a related P2Y12 antagonist, researchers observed that the compound significantly reduced thrombus formation in rat models. The study noted that the compound had a wider therapeutic window compared to established treatments like clopidogrel, suggesting a favorable safety profile for future clinical applications .
Case Study 2: Anticancer Activity
A study focusing on the anticancer effects of pyrrolo-pyrimidine derivatives found that these compounds could inhibit the growth of various cancer cell lines. The research indicated that Compound A's structural components were crucial for its activity against specific cancer targets, reinforcing its potential as an anticancer agent .
Data Tables
特性
IUPAC Name |
5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-[4-(3-methoxypyrrolidin-1-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-24-16-6-7-21(10-16)15-4-2-13(3-5-15)18(23)22-9-14-8-19-12-20-17(14)11-22/h2-5,8,12,16H,6-7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPIQIMOOMXOMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CC4=CN=CN=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。